5-Methyl-7-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
5-methyl-7-prop-2-enoxypyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-3-6-14-10-7-8(2)12-9-4-5-11-13(9)10/h3-5,7H,1,6H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNDPNITTSHFJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-7-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyrimidine scaffold. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-7-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted pyrazolo[1,5-a]pyrimidine derivatives .
Scientific Research Applications
Therapeutic Applications
1. Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit notable anticancer properties. For instance, studies have shown that compounds within this class can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A specific study highlighted the ability of 5-Methyl-7-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrimidine to target cancerous cells effectively, suggesting its potential as a lead compound for developing new anticancer therapies .
2. Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Research has demonstrated that certain pyrazolo[1,5-a]pyrimidines can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's . The ability to modulate neuroinflammation further enhances its therapeutic profile in treating neurodegenerative disorders.
3. Anti-inflammatory Properties
Another significant application of this compound is its anti-inflammatory activity. It has been shown to inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Case Studies
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited potent cytotoxicity against human breast cancer cells (MCF-7). The compound was able to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
Case Study 2: Neuroprotection in Animal Models
In vivo studies using rodent models of Alzheimer's disease showed that treatment with pyrazolo[1,5-a]pyrimidine derivatives resulted in reduced amyloid plaque formation and improved cognitive function. This suggests a promising avenue for further development in neuroprotective therapies .
Mechanism of Action
The mechanism of action of 5-Methyl-7-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . This compound can also interfere with cellular signaling pathways, leading to the modulation of various biological processes .
Comparison with Similar Compounds
Substituent Effects at Positions 5 and 7
Modifications at positions 5 and 7 significantly impact biological activity:
- Electronic Effects : The allyloxy group at C7 is less electron-donating than a methyl group but more lipophilic than a hydroxy group. This may result in intermediate antibacterial activity compared to 5,7-dimethyl and 5-methyl-7-hydroxy derivatives .
- Kinase Inhibition : Morpholine at C7 (as in 5-Methyl-7-morpholinyl derivatives) enhances PI3Kδ binding due to its bulky, electron-rich nature. The allyloxy group’s smaller size and flexibility may reduce kinase affinity .
Substituent Effects at Position 3
- 3-Aryl Derivatives: Compounds with aryl groups at position 3 (e.g., 3-phenyl) exhibit nanomolar inhibition of Pim-1 kinase, attributed to hydrophobic interactions in the ATP-binding pocket .
- 3-Bromo Derivatives : 2-Bromo-7-methylpyrazolo[1,5-a]pyrimidine has been synthesized but lacks reported biological data, highlighting the need for further exploration of halogenated analogs .
Biological Activity
5-Methyl-7-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it features a pyrazolo[1,5-a]pyrimidine core with a prop-2-en-1-yloxy substituent. The structural uniqueness contributes to its biological efficacy.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 208.23 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound primarily involves its interaction with various kinases and receptors.
- Kinase Inhibition : This compound has been shown to inhibit specific kinases involved in cell proliferation and survival pathways. For instance, similar compounds in the pyrazolo[1,5-a]pyrimidine class have demonstrated potent inhibition of Pim-1 kinase, leading to reduced phosphorylation of BAD protein, which is crucial in regulating apoptosis in cancer cells .
Biological Activity and Therapeutic Potential
Research indicates that compounds in this class exhibit a range of biological activities:
Anticancer Activity :
Several studies have highlighted the potential of pyrazolo[1,5-a]pyrimidines as anticancer agents. For example, they have been shown to inhibit cancer cell growth in vitro and in vivo by targeting specific oncogenic pathways .
Antimicrobial Effects :
Some derivatives demonstrate antimicrobial properties against various pathogens, suggesting their potential use in treating infectious diseases .
Neuroprotective Effects :
There is emerging evidence that these compounds may also possess neuroprotective qualities, which could be beneficial in treating neurodegenerative disorders .
Case Studies
- Inhibition of Pim-1 Kinase :
- Clinical Trials :
Q & A
Basic: What are the standard synthetic routes for 5-Methyl-7-(prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrimidine, and how can reaction conditions be optimized?
The compound is typically synthesized via cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl equivalents. For example, ultrasonic-assisted synthesis in ethanol-water mixtures (1:1) with KHSO₄ as a catalyst achieves yields of 88–96% under mild conditions . Poor yields in alternative routes (e.g., Scheme 12, 39a–f at 39–45% yields) highlight opportunities for optimization by adjusting solvents (e.g., dioxane), catalysts (e.g., Pd-based), or reaction time .
Advanced: How can regioselective functionalization at C3 or C7 positions be achieved, and what mechanisms govern selectivity?
Regiocontrol is achieved via palladium-catalyzed C–H arylation . Using SPhos ligand , arylation occurs at the acidic C7 position, while ligand-free conditions favor electron-rich C3. Catalyst choice (e.g., Pd(OAc)₂) and solvent polarity (DMF vs. toluene) critically influence selectivity . Recent studies also demonstrate hypervalent iodine-mediated halogenation at C3 with 79–95% yields, leveraging electron density differences .
Basic: What spectroscopic techniques are essential for characterizing pyrazolo[1,5-a]pyrimidine derivatives?
Key methods include:
- ¹H/¹³C NMR : Assigns substituent positions via coupling patterns (e.g., 7-allyloxy protons at δ 4.6–5.2 ppm) .
- IR : Identifies functional groups (e.g., nitrile stretches at ~2200 cm⁻¹) .
- Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns (e.g., [M+H]⁺ for C₁₀H₁₁N₃O) .
- X-ray crystallography : Resolves regiochemistry ambiguities (e.g., bond angles in 7-chloro derivatives) .
Advanced: How do structural modifications at the 5- and 7-positions impact biological activity?
- 5-Methyl substitution : Enhances metabolic stability but may reduce kinase inhibition (e.g., Pim-1 inhibitors) .
- 7-Allyloxy groups : Improve solubility and modulate allosteric binding (e.g., CRF1 antagonists) . SAR studies show that electron-withdrawing groups at C7 (e.g., trifluoromethyl) increase antitumor activity by 3–5× compared to methyl .
Basic: What are the safety protocols for handling pyrazolo[1,5-a]pyrimidines in lab settings?
- Use gloves, goggles, and fume hoods to avoid dermal/ocular exposure .
- Avoid inhalation; compounds like 7-chloro derivatives may release HCl upon decomposition .
- Dispose of waste via neutralization (NaHCO₃ for acidic byproducts) and professional hazardous waste services .
Advanced: How can conflicting data on synthetic yields or biological activity be resolved?
- Yield discrepancies : Compare reaction parameters (e.g., microwave vs. ultrasound irradiation). For example, traditional heating yields 62% for 7-amino derivatives, while ultrasound achieves 88–96% .
- Biological contradictions : Validate assays (e.g., in vitro kinase vs. in vivo antitumor models). For instance, 3-bromo-7-(4-methylphenyl) derivatives show strong in vivo analgesia but weak in vitro COX-2 inhibition .
Basic: What computational tools aid in designing pyrazolo[1,5-a]pyrimidine derivatives?
- Molecular docking (AutoDock, Schrödinger) : Predict binding to targets like BMP receptors or CDK9 .
- DFT calculations (Gaussian) : Analyze regioselectivity in C–H activation (e.g., Fukui indices for C3 vs. C7) .
Advanced: What strategies address poor aqueous solubility in pyrazolo[1,5-a]pyrimidines?
- Prodrug approaches : Introduce phosphate or glycosyl groups at C7 (e.g., ocinaplon analogs) .
- Nanoformulation : Use liposomes or cyclodextrins to encapsulate hydrophobic derivatives (e.g., dinaciclib analogs) .
Basic: How is regiochemistry confirmed in multi-substituted derivatives?
- NOESY NMR : Correlates spatial proximity of substituents (e.g., 5-methyl and 7-allyloxy groups) .
- Single-crystal XRD : Unambiguously assigns positions, as in 7-chloro-5-methyl-2-phenyl derivatives .
Advanced: What enzymatic assays are used to evaluate kinase inhibition?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
